molecular formula C18H15BrN2OS B2370706 3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312923-09-4

3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2370706
CAS RN: 312923-09-4
M. Wt: 387.3
InChI Key: GYIOYIMKTXIPST-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiazole group, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole functional groups, as well as the bromine atom attached at the 3-position of the benzamide ring. The presence of these groups would likely confer specific chemical properties to the molecule, such as reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom might be susceptible to nucleophilic substitution reactions, while the carbonyl group in the benzamide portion could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potentially ionizable amide group could impact its solubility in different solvents. The bromine atom might increase the molecular weight and could also influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Thiazole Derivatives : A study detailed the preparation of thiazole derivatives through reactions with different reagents, emphasizing the versatility of similar compounds in synthesizing diverse derivatives (Bashandy et al., 2008).

  • New Benzamide Derivatives : Another research focused on the synthesis of new benzamide derivatives, showcasing the compound's potential as a precursor in creating various chemically significant structures (Narayana et al., 2004).

Potential Biological Activities

  • Antifungal and Antibacterial Properties : Several studies investigated the antifungal and antibacterial activities of thiazole and benzamide derivatives, indicating potential applications in developing new antimicrobial agents (Saeed et al., 2008); (Chawla, 2016).

  • Anticancer Activity : The compound's derivatives were also evaluated for their anticancer properties, highlighting the potential for developing novel therapeutic agents (Ravinaik et al., 2021); (Tiwari et al., 2017).

Photodynamic Therapy Application

  • Photosensitizer in Photodynamic Therapy : Research on zinc phthalocyanine derivatives indicates their suitability as photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).

Chemical Properties and Interactions

  • Intermolecular Interactions : A study on antipyrine-like derivatives, including similar compounds, provided insights into their molecular structures and intermolecular interactions, which are crucial for understanding their behavior in various applications (Saeed et al., 2020).

  • Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated as supramolecular gelators, exploring the role of non-covalent interactions in gel formation, which is significant for material science applications (Yadav et al., 2020).

Future Directions

The study of complex organic molecules like “3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis of this compound, its reactivity, and potential biological activity. This could lead to the development of new methods in synthetic chemistry and potentially the discovery of new therapeutic agents .

properties

IUPAC Name

3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-11-6-7-13(8-12(11)2)16-10-23-18(20-16)21-17(22)14-4-3-5-15(19)9-14/h3-10H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIOYIMKTXIPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

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